molecular formula C16H8N2O6 B8041925 7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one

7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one

Cat. No.: B8041925
M. Wt: 324.24 g/mol
InChI Key: HRYXCWVLZLAJBW-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one is a chemical compound that belongs to the class of benzoxazole derivatives. . The compound’s structure features a chromen-2-one core with a benzoxazole moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different biological activities.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or chromen-2-one moieties are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amino-substituted benzoxazole compounds .

Scientific Research Applications

7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It has been studied for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cellular processes . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one include other benzoxazole derivatives, such as:

  • 5-Nitro-1,3-benzoxazole-2-thiol
  • 2-Aryl benzoxazoles
  • 5,7-Dichloro-1,3-benzoxazole derivatives

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chromen-2-one core with a benzoxazole moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-hydroxy-3-(5-nitro-1,3-benzoxazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O6/c19-10-3-1-8-5-11(16(20)24-14(8)7-10)15-17-12-6-9(18(21)22)2-4-13(12)23-15/h1-7,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYXCWVLZLAJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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